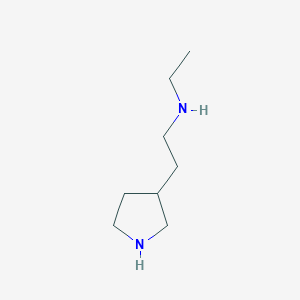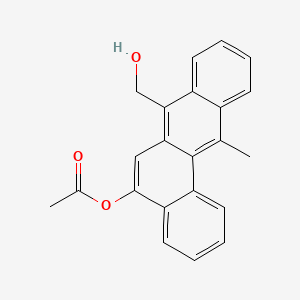![molecular formula C19H22N2 B13953835 1-(5h-Dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-2-amine CAS No. 63918-76-3](/img/structure/B13953835.png)
1-(5h-Dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-2-amine is a tricyclic compound with a seven-membered ring structure. It is known for its significant pharmacological properties and is used as an intermediate in the synthesis of various medicinal compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-2-amine typically involves the reaction of 5H-dibenzo[b,f]azepine with N,N-dimethylpropan-2-amine under specific conditions. One common method includes the use of a base such as sodium hydride in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
1-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Thionyl chloride in anhydrous conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound .
Aplicaciones Científicas De Investigación
1-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of advanced materials and polymers
Mecanismo De Acción
The mechanism of action of 1-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. It modulates the activity of these targets, leading to various pharmacological effects. The compound’s structure allows it to fit into the active sites of these targets, thereby influencing their function .
Comparación Con Compuestos Similares
Similar Compounds
Desipramine: A tricyclic antidepressant with a similar structure but different functional groups.
Clomipramine: Another tricyclic antidepressant with additional chlorine atoms in its structure.
Iminostilbene: A basic tricyclic amine used in the synthesis of anticonvulsant drugs
Uniqueness
1-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-2-amine is unique due to its specific substitution pattern and the presence of the dimethylamino group, which imparts distinct pharmacological properties compared to other similar compounds .
Propiedades
Número CAS |
63918-76-3 |
|---|---|
Fórmula molecular |
C19H22N2 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
1-benzo[b][1]benzazepin-11-yl-N,N-dimethylpropan-2-amine |
InChI |
InChI=1S/C19H22N2/c1-15(20(2)3)14-21-18-10-6-4-8-16(18)12-13-17-9-5-7-11-19(17)21/h4-13,15H,14H2,1-3H3 |
Clave InChI |
BSZNQHDGIACTOZ-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1C2=CC=CC=C2C=CC3=CC=CC=C31)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



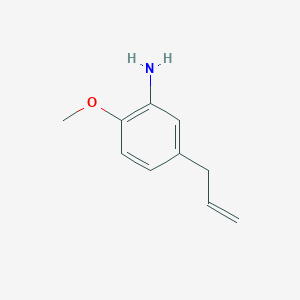


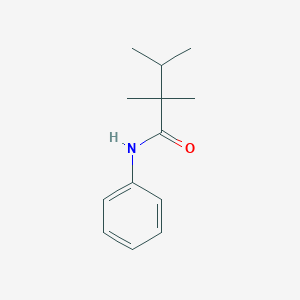
![9H-Imidazo[4,5-F]quinazoline](/img/structure/B13953787.png)

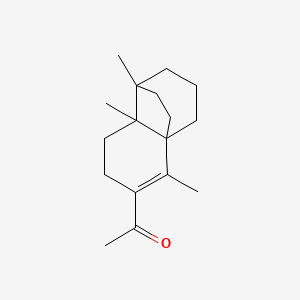


![8-Benzyl-2-isopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13953830.png)
